molecular formula C14H22N2O B5064826 1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol

1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol

Cat. No.: B5064826
M. Wt: 234.34 g/mol
InChI Key: APAWBOUGMPJQKM-UHFFFAOYSA-N
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Description

1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

The synthesis of 1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzyl chloride with piperidin-3-ol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized for higher yields and purity by adjusting reaction parameters like temperature, pressure, and flow rates .

Chemical Reactions Analysis

1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant effects .

Comparison with Similar Compounds

1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15(2)13-7-5-12(6-8-13)10-16-9-3-4-14(17)11-16/h5-8,14,17H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWBOUGMPJQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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